2-Chloro-3-cyanobenzoic acid
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Overview
Description
2-Chloro-3-cyanobenzoic acid is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a chlorine atom and a cyano group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-cyanobenzoic acid can be synthesized through several methods. One common route involves the chlorination of 3-cyanobenzoic acid. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position on the benzene ring.
Another method involves the nitration of 2-chlorobenzoic acid followed by reduction and subsequent conversion of the nitro group to a cyano group. This multi-step process requires careful control of reaction conditions to ensure the correct substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction environments ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyanobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Reduction: 2-Chloro-3-aminobenzoic acid.
Hydrolysis: 2-Chloro-3-carboxybenzoic acid.
Scientific Research Applications
2-Chloro-3-cyanobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Agriculture: It is used in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyanobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism of action involves interaction with biological targets such as enzymes or receptors, leading to therapeutic effects. The cyano and chlorine groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.
3-Cyanobenzoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-4-cyanobenzoic acid: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness
2-Chloro-3-cyanobenzoic acid is unique due to the presence of both chlorine and cyano groups on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
2-chloro-3-cyanobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYJLSYGLUYKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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